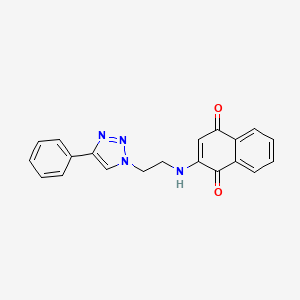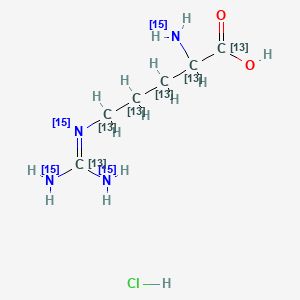
Hsd17B13-IN-88
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-88 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid metabolism and is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD). The inhibition of HSD17B13 has shown potential therapeutic benefits in treating liver diseases, making this compound a compound of interest in medical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-88 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the formation of a core structure, followed by functional group modifications to achieve the desired inhibitor properties. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of intermediates .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Hsd17B13-IN-88 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions are typically intermediates that are further modified to produce the final this compound compound. These intermediates often contain functional groups that enhance the inhibitor’s binding affinity and selectivity for HSD17B13 .
Applications De Recherche Scientifique
Hsd17B13-IN-88 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving HSD17B13 and its role in lipid metabolism.
Biology: Investigated for its effects on cellular processes related to lipid storage and metabolism.
Medicine: Explored as a potential therapeutic agent for treating liver diseases such as NAFLD and non-alcoholic steatohepatitis (NASH).
Industry: Utilized in the development of new drugs targeting metabolic disorders and liver diseases
Mécanisme D'action
Hsd17B13-IN-88 exerts its effects by selectively inhibiting the activity of HSD17B13. This enzyme is involved in the conversion of hydroxysteroids, which play a crucial role in lipid metabolism. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets in hepatocytes, thereby mitigating the progression of liver diseases. The molecular targets and pathways involved include the NAD(P)H-dependent oxidoreductase activity of HSD17B13 and its interaction with lipid droplets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hsd17B13-IN-89: Another inhibitor of HSD17B13 with a slightly different chemical structure.
Hsd17B13-IN-90: A compound with similar inhibitory properties but different pharmacokinetic profiles.
Uniqueness
Hsd17B13-IN-88 stands out due to its high selectivity and potency in inhibiting HSD17B13. Its unique chemical structure allows for better binding affinity and specificity, making it a more effective inhibitor compared to similar compounds. Additionally, this compound has shown promising results in preclinical studies, highlighting its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C27H23Cl2N3O3 |
|---|---|
Poids moléculaire |
508.4 g/mol |
Nom IUPAC |
3,5-dichloro-N-[2,8-dimethyl-4-oxo-3-[(1R,2S)-2-phenylcyclobutyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C27H23Cl2N3O3/c1-14-8-10-21(31-26(34)17-12-19(28)25(33)20(29)13-17)23-24(14)30-15(2)32(27(23)35)22-11-9-18(22)16-6-4-3-5-7-16/h3-8,10,12-13,18,22,33H,9,11H2,1-2H3,(H,31,34)/t18-,22+/m0/s1 |
Clé InChI |
HRZMJUBMTWPRQH-PGRDOPGGSA-N |
SMILES isomérique |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)[C@@H]4CC[C@H]4C5=CC=CC=C5 |
SMILES canonique |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)C4CCC4C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


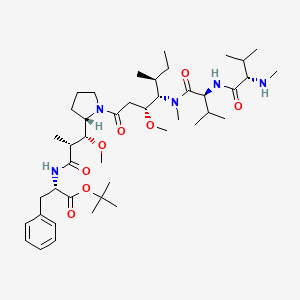
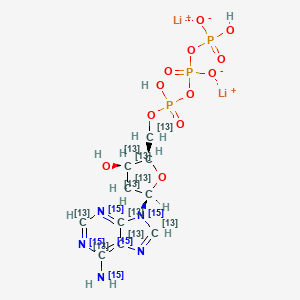
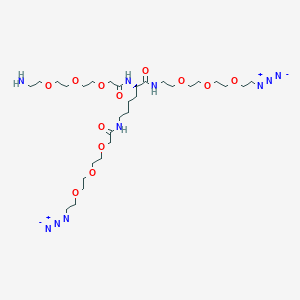
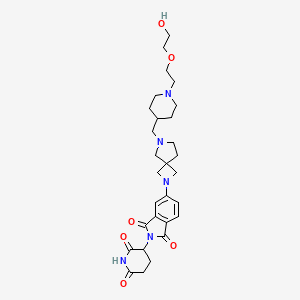


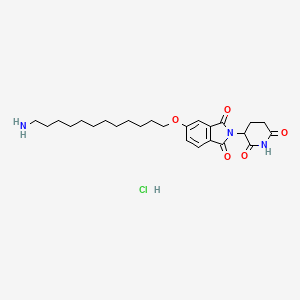
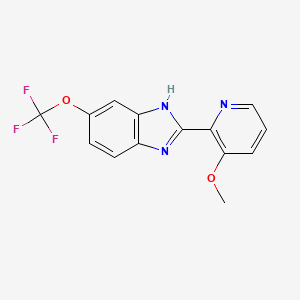

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)

